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acid

Cat. No.: B1450882 Get Quote

An In-Depth Technical Guide to (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid for

Advanced Research

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals on (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid.

It delves into its chemical properties, synthesis, and critical applications, with a focus on

providing practical, field-proven insights to accelerate research and development programs.

Introduction: A Versatile Building Block in Modern
Medicinal Chemistry
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is a specialized aromatic boronic acid

derivative that has garnered significant interest as a versatile building block in organic

synthesis and drug discovery.[1] Its unique trifunctionalized structure—featuring a reactive

boronic acid group, an electron-withdrawing chloro substituent, and a hydrogen-bond-donating

methylcarbamoyl moiety—makes it an invaluable intermediate for constructing complex

molecular architectures.
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The rise of boronic acids in medicinal chemistry, spurred by the success of drugs like

Bortezomib (Velcade®), has demystified early concerns about boron toxicity and highlighted

their utility.[2][3][4] These compounds are now recognized for their ability to improve selectivity,

potency, and pharmacokinetic profiles of bioactive molecules.[2][4][5] (3-Chloro-4-
(methylcarbamoyl)phenyl)boronic acid is a prime example of a reagent designed to

leverage these benefits, primarily in the synthesis of biaryl compounds through palladium-

catalyzed cross-coupling reactions.[6]

Physicochemical Properties and Structural Data
A precise understanding of a reagent's physical and chemical properties is fundamental to its

effective application in synthesis and process development.

Property Data Source(s)

CAS Number 850589-39-8 [7]

Molecular Formula C₈H₉BClNO₃ [1][6]

Molecular Weight 213.43 g/mol [1][6]

IUPAC Name

[3-chloro-4-

(methylcarbamoyl)phenyl]boro

nic acid

Appearance Solid [8]

Storage Conditions 2-8°C, under inert gas [1][6]

Key Functional Groups

Boronic acid (-B(OH)₂), Chloro

(-Cl), Methylcarbamoyl (-

CONHCH₃)

Diagram: Chemical Structure of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid

Caption: Structure highlighting the key functional groups.
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The synthesis of substituted arylboronic acids typically involves the borylation of an

organometallic intermediate, which is in turn generated from a corresponding aryl halide. A

common and effective strategy is the lithium-halogen exchange followed by quenching with a

boron electrophile like trimethyl borate.

Diagram: Synthetic Workflow for (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid

2-Chloro-4-bromo-N-methylbenzamide 1. n-BuLi, THF, -78°C
2. B(OMe)3

Lithiation Boronic Ester IntermediateBorylation Aqueous Acid Workup (e.g., HCl)Hydrolysis (3-Chloro-4-(methylcarbamoyl)
-phenyl)boronic acid

Click to download full resolution via product page

Caption: Proposed synthetic pathway via lithiation-borylation.

Critical Quality Attribute: The Boroxine Issue
A significant challenge in the synthesis and storage of arylboronic acids is their propensity to

form cyclic anhydrides known as boroxines through dehydration.[9] Boroximes are often less

reactive in coupling reactions, leading to inconsistent yields and difficult purification.

Expert Insight: To ensure maximum reactivity and reproducibility in applications like Suzuki-

Miyaura coupling, it is imperative to use the boronic acid form. Commercial boronic acids

should be recrystallized from water or an appropriate solvent system and thoroughly dried

under high vacuum before use to break down any existing boroxime structures.[9]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is as a

coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one

of the most powerful tools for forming carbon-carbon bonds, particularly for creating the biaryl

motifs prevalent in pharmaceuticals.[10][11]

Diagram: The Suzuki-Miyaura Catalytic Cycle
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Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Microwave-
Assisted Suzuki Coupling
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Microwave-assisted synthesis offers significant advantages, including rapid reaction times,

improved yields, and the ability to drive difficult couplings, such as those involving aryl

chlorides.[12]

Objective: To couple (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid with a generic aryl

halide (Ar-X).

Materials:

Aryl halide (1.0 eq)

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid (1.5 eq)

Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)[10][12]

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

Microwave reaction vial with stir bar

Step-by-Step Methodology:

Vessel Preparation: To a clean, dry microwave reaction vial, add the aryl halide (e.g., 0.5

mmol), (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid (0.75 mmol), palladium

catalyst (0.015 mmol), and base (1.5 mmol).[10]

Solvent Addition: Add the degassed solvent system (e.g., 4 mL dioxane, 1 mL water).

Sealing and Purging: Securely cap the vial. If not using a pre-packaged catalyst, it is best

practice to purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to

prevent oxidative degradation of the Pd(0) catalyst.

Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

Temperature: 120-150 °C

Time: 15-45 minutes
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Stirring: High

Reaction Work-up: After the reaction is complete and the vial has cooled to room

temperature, dilute the mixture with ethyl acetate. Pass the solution through a pad of Celite

to filter out the palladium catalyst.

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and

brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate

(MgSO₄).

Purification: Concentrate the dried organic layer in vacuo. Purify the resulting crude residue

by flash column chromatography on silica gel to isolate the desired biaryl product.

Role in Drug Discovery: A Scaffold for Targeted
Inhibitors
The structural motifs of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid make it an ideal

starting point for synthesizing targeted therapies, particularly enzyme inhibitors.

Kinase and Protease Inhibitors: The biaryl structures formed using this reagent are common

scaffolds in kinase and protease inhibitors, where the distinct substitution pattern can be

tailored to achieve specific interactions within an enzyme's active site.[6]

PARP Inhibitors: The N-methylbenzamide substructure is a known pharmacophore for

inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA

damage repair.[13][14][15] PARP inhibitors are a clinically validated class of cancer

therapeutics. This boronic acid serves as a key intermediate for creating novel PARP

inhibitors through Suzuki coupling, allowing for the exploration of the "right-hand" side of the

inhibitor that binds in the NAD+ pocket.

Covalent Inhibition: The boronic acid moiety itself can act as a "warhead" for covalent

inhibition. It can form a reversible covalent bond with nucleophilic residues, such as the

serine in the active site of a serine protease, leading to potent and prolonged target

engagement.[6]

Diagram: Boronic Acid Covalent Inhibition Mechanism
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Caption: Reversible covalent bond formation with a serine residue.

Safety, Handling, and Storage
As a laboratory chemical, (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid requires

careful handling to ensure user safety and maintain product integrity.

Hazards: While a comprehensive safety data sheet (SDS) for this specific compound is not

widely published, related arylboronic acids are classified as causing skin irritation (H315),

serious eye irritation (H319), and potential respiratory irritation (H335).[8][16][17]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17] Handle in a

well-ventilated area or a chemical fume hood.[16][17]

Handling: Avoid creating dust.[17] Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1][6]

Storage under an inert atmosphere (e.g., Argon) is advised to prevent degradation and

boroxine formation.

Conclusion and Future Outlook
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is more than a simple chemical reagent;

it is an enabling tool for modern drug discovery. Its primary utility in Suzuki-Miyaura cross-

coupling allows for the efficient synthesis of complex biaryl molecules, which are central to the
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development of targeted inhibitors for enzymes like PARPs and kinases. The inherent chemical

properties of its functional groups provide medicinal chemists with a scaffold that can be

strategically elaborated to optimize potency, selectivity, and drug-like properties. As research

into targeted therapies continues to expand, the demand for well-designed, multifunctional

building blocks like this boronic acid will undoubtedly grow, solidifying its role in the creation of

next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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